REACTION_CXSMILES
|
[C:1]1([N:7]=[C:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:10][N:11]([CH2:13][CH2:14][OH:15])[CH3:12]>>[C:1]1([NH:7][C:8](=[O:9])[O:15][CH2:14][CH2:13][N:11]([CH3:12])[CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
With cooling
|
Type
|
CUSTOM
|
Details
|
low boiling constituents are removed at a pressure of 0.02 torr and a bath temperature of 90° C
|
Type
|
DISTILLATION
|
Details
|
Small amounts of 5-10 g can be distilled in a bulb tube at 135° C./0.015 torr
|
Type
|
DISTILLATION
|
Details
|
no distillation
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NC(OCCN(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |